molecular formula C3H7F2N B12936590 (R)-1,1-Difluoropropan-2-amine

(R)-1,1-Difluoropropan-2-amine

Cat. No.: B12936590
M. Wt: 95.09 g/mol
InChI Key: SKKXZAXLYWERGC-UWTATZPHSA-N
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Description

®-1,1-Difluoropropan-2-amine is a chiral amine compound characterized by the presence of two fluorine atoms attached to the first carbon of the propane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1,1-Difluoropropan-2-amine typically involves the fluorination of a suitable precursor. One common method is the reaction of ®-2-aminopropanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction proceeds with the substitution of hydroxyl groups by fluorine atoms, yielding the desired difluorinated product.

Industrial Production Methods: Industrial production of ®-1,1-Difluoropropan-2-amine may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions: ®-1,1-Difluoropropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while reduction can produce primary amines or hydrocarbons.

Scientific Research Applications

®-1,1-Difluoropropan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules, making it a candidate for drug development and biochemical research.

    Medicine: Due to its unique properties, ®-1,1-Difluoropropan-2-amine is explored for its potential therapeutic applications, including as a precursor for pharmaceuticals.

    Industry: The compound is utilized in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-1,1-Difluoropropan-2-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (S)-1,1-Difluoropropan-2-amine: The enantiomer of ®-1,1-Difluoropropan-2-amine, with similar chemical properties but different biological activity.

    1,1-Difluoroethane: A simpler fluorinated compound with different reactivity and applications.

    1,1,1-Trifluoropropane: Another fluorinated propane derivative with distinct chemical behavior.

Uniqueness: ®-1,1-Difluoropropan-2-amine is unique due to its chiral nature and the presence of two fluorine atoms, which impart specific reactivity and selectivity in chemical and biological systems. This makes it a valuable compound for specialized applications where such properties are advantageous.

Properties

Molecular Formula

C3H7F2N

Molecular Weight

95.09 g/mol

IUPAC Name

(2R)-1,1-difluoropropan-2-amine

InChI

InChI=1S/C3H7F2N/c1-2(6)3(4)5/h2-3H,6H2,1H3/t2-/m1/s1

InChI Key

SKKXZAXLYWERGC-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(F)F)N

Canonical SMILES

CC(C(F)F)N

Origin of Product

United States

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